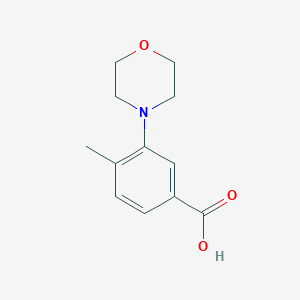

4-methyl-3-morpholin-4-yl-benzoic Acid

Description

Significance of Carboxylic Acid Functional Groups in Bioactive Molecules

The carboxylic acid functional group (-COOH) is a ubiquitous feature in a vast number of biologically active molecules and approved pharmaceuticals. nih.gov Its prevalence is attributed to its unique physicochemical properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. numberanalytics.com The ability of the carboxylic acid group to act as a proton donor allows it to exist in an ionized state at physiological pH, which can enhance aqueous solubility. wiley-vch.deresearchgate.net This property is crucial for drug absorption and distribution within the body. reachemchemicals.com

Furthermore, the carboxyl group is an excellent hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors. numberanalytics.comresearchgate.net This capacity for hydrogen bonding is often a key determinant in the binding affinity and specificity of a drug to its target. numberanalytics.com Many successful drug classes, including nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and aspirin, rely on the carboxylic acid moiety for their therapeutic effect. reachemchemicals.com The historical and continued success of carboxylic acid-containing drugs underscores the importance of this functional group in drug design and development. numberanalytics.com

The Morpholine (B109124) Moiety: A Privileged Scaffold in Medicinal Chemistry Research

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of bioactive compounds with diverse pharmacological activities. nih.govnih.gov The inclusion of a morpholine moiety in a drug candidate can confer several advantageous properties.

From a physicochemical standpoint, the morpholine ring can improve a molecule's metabolic stability and pharmacokinetic profile. nih.govresearchgate.net The nitrogen atom in the morpholine ring is weakly basic, which can enhance solubility and permeability across biological membranes. acs.org The oxygen atom can participate in hydrogen bonding, contributing to target binding. acs.org This versatile scaffold has been incorporated into drugs with various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.gove3s-conferences.org The antibiotic Linezolid and the antiemetic drug Aprepitant are notable examples of marketed drugs that feature a morpholine ring, highlighting its clinical significance. ijprems.com

Rationale for Comprehensive Academic Investigation of 4-Methyl-3-morpholin-4-yl-benzoic Acid and its Derivatives

The rationale for a thorough academic investigation of this compound and its derivatives stems from the synergistic potential of its constituent parts. The benzoic acid core provides a well-established anchor for biological activity, while the morpholine substituent offers opportunities to fine-tune the molecule's properties.

The combination of a carboxylic acid and a morpholine ring within a single molecule suggests several potential advantages:

Improved Pharmacokinetic Properties: The morpholine ring can enhance solubility, permeability, and metabolic stability, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govacs.org

Structural Diversity: The benzoic acid and morpholine scaffolds provide multiple points for chemical modification, allowing for the synthesis of a library of derivatives with a range of pharmacological activities.

Given these potential benefits, a comprehensive investigation into the synthesis, characterization, and biological evaluation of this compound and its analogs is a logical step in the search for new therapeutic agents.

Contextualizing Related Benzoic Acid and Morpholine-Containing Compounds in Scientific Literature

The scientific literature contains numerous examples of compounds that feature either a benzoic acid or a morpholine moiety, and in some cases, both. These studies provide a valuable context for understanding the potential of this compound. For instance, a series of benzoic acid derivatives were synthesized and evaluated as potent VLA-4 antagonists, demonstrating the therapeutic potential of this scaffold. nih.gov

Similarly, various morpholine derivatives have been explored for a wide range of biological activities. For example, some benzimidazole-morpholine derivatives have been investigated as dual-acting inhibitors. mdpi.com The synthesis of 2-morpholino-4-anilinoquinoline derivatives has yielded compounds with antitumor activity. rsc.org Furthermore, research into 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid derivatives showcases the combination of a benzoic acid moiety with another heterocyclic system. researchgate.net The design of 4-methyl quinazoline (B50416) derivatives as dual inhibitors of phosphoinositide 3-kinases and histone deacetylases further highlights the utility of these structural motifs in developing novel anticancer agents. nih.gov

These examples from the literature collectively support the hypothesis that the combination of a benzoic acid and a morpholine ring in this compound could lead to the discovery of novel bioactive compounds.

Compound Information Table

| Compound Name | Chemical Structure | Key Features |

| This compound | Contains a benzoic acid group and a morpholine ring. | |

| Ibuprofen | A well-known NSAID containing a carboxylic acid functional group. reachemchemicals.com | |

| Linezolid | An antibiotic that incorporates a morpholine moiety in its structure. ijprems.com | |

| Aprepitant | An antiemetic drug featuring a morpholine ring. ijprems.com | |

| 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid | A compound combining a benzoic acid with a quinazolinone heterocycle. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9-2-3-10(12(14)15)8-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRXLFWLLYSPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283512 | |

| Record name | 4-Methyl-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-52-6 | |

| Record name | 4-Methyl-3-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-morpholinobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Morpholin 4 Yl Benzoic Acid

Synthetic Pathways to 4-Methyl-3-morpholin-4-yl-benzoic Acid

The synthesis of this compound can be approached through several established chemical strategies. These methods often involve the construction of the substituted benzene (B151609) ring followed by modifications to introduce the carboxylic acid and morpholine (B109124) moieties.

Established Synthetic Routes for Related Morpholinyl Benzoic Acids (e.g., from benzonitrile (B105546) precursors and subsequent hydrolysis)

A common and effective method for the synthesis of morpholinyl benzoic acids involves the use of benzonitrile precursors. For instance, the synthesis of 4-(morpholin-4-yl)benzoic acid has been achieved by the reaction of 4-chloro-benzonitrile with morpholine, followed by hydrolysis of the nitrile group to a carboxylic acid using sodium hydroxide (B78521). researchgate.net This nucleophilic aromatic substitution of a halogen with morpholine, followed by hydrolysis, is a well-established route. researchgate.netrsc.org The hydrolysis of benzonitriles to benzoic acids can be carried out under acidic or basic conditions. researchgate.net

A plausible synthetic route to this compound could, therefore, commence from a suitably substituted benzonitrile, such as 3-fluoro-4-methylbenzonitrile. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, can be displaced by morpholine. rsc.orgnih.gov The resulting 4-methyl-3-morpholin-4-yl-benzonitrile can then be hydrolyzed to the target benzoic acid.

Another established method for forming the crucial C-N bond is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This palladium-catalyzed cross-coupling reaction is a powerful tool for synthesizing aryl amines from aryl halides and amines. wikipedia.orglibretexts.org In this context, a 3-halo-4-methylbenzoic acid derivative could be coupled with morpholine in the presence of a palladium catalyst and a suitable ligand to yield this compound. wikipedia.orgrsc.org This method is known for its broad substrate scope and functional group tolerance. libretexts.org

A key precursor for these routes is 3-amino-4-methylbenzoic acid, which is commercially available and can be synthesized by the reduction of 3-methyl-4-nitrobenzoic acid. google.com From 3-amino-4-methylbenzoic acid, a Sandmeyer reaction could be employed to introduce a halogen at the 3-position, which can subsequently be displaced by morpholine.

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product | Reference(s) |

| 4-Chloro-benzonitrile | 1. Morpholine, reflux2. NaOH | 4-(Morpholin-4-yl)benzonitrile | 4-(Morpholin-4-yl)benzoic acid | researchgate.net |

| 3-Fluoro-4-methylbenzonitrile | 1. Morpholine2. H+ or OH- (hydrolysis) | 4-Methyl-3-morpholin-4-yl-benzonitrile | This compound | rsc.orgnih.gov (inferred) |

| 3-Halo-4-methylbenzoic acid | Morpholine, Pd catalyst, ligand, base | - | This compound | wikipedia.orglibretexts.orgrsc.org (inferred) |

| 3-Methyl-4-nitrobenzoic acid | H2, Pd/C, Methanol | 3-Amino-4-methylbenzoic acid | - | google.com |

Potential Strategies for Methyl Substitution Control

The control of methyl substitution on the benzoic acid ring is crucial for the synthesis of the specific isomer, this compound. This is typically achieved by starting with a commercially available and correctly substituted precursor. For example, 3-amino-4-methylbenzoic acid (also known as 3-amino-p-toluic acid) serves as an excellent starting material as it already possesses the desired methyl and carboxylic acid groups in the correct positions. researchgate.netgoogle.com

The synthesis can also commence from 2-fluorotoluene, which upon acylation and subsequent cyanation, hydrolysis, and esterification can yield methyl 2-methyl-4-acetylbenzoate. google.com While this specific example leads to a different substitution pattern, it demonstrates the principle of building the desired molecule from a simple, commercially available methylated benzene derivative.

Strategies for introducing the methyl group onto a pre-existing benzoic acid ring are generally less common and can lead to mixtures of isomers, making them less desirable for targeted synthesis. Therefore, the most effective strategy for controlling the methyl substitution is to begin the synthetic sequence with a starting material that already contains the methyl group in the desired position relative to other functional groups.

Derivatization Strategies for this compound

The carboxylic acid functional group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives.

Conversion to Acyl Halides (e.g., acid chlorides)

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, as acyl chlorides are highly reactive intermediates. A common reagent for this conversion is thionyl chloride (SOCl₂). orgsyn.orguobaghdad.edu.iq The reaction of a benzoic acid derivative with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), efficiently produces the corresponding benzoyl chloride. orgsyn.org For example, 4-(morpholin-4-yl)benzoic acid can be converted to 4-(morpholin-4-yl)benzoyl chloride using thionyl chloride. researchgate.net Similarly, 4-(chloromethyl)benzoic acid can be converted to its acid chloride using oxalyl chloride and catalytic DMF. nih.gov This suggests that this compound can be readily converted to 4-methyl-3-morpholin-4-yl-benzoyl chloride under similar conditions.

| Starting Material | Reagent | Product | Reference(s) |

| 4-(Morpholin-4-yl)benzoic acid | Thionyl chloride | 4-(Morpholin-4-yl)benzoyl chloride | researchgate.net |

| 4-(Chloromethyl)benzoic acid | Oxalyl chloride, DMF | 4-(Chloromethyl)benzoyl chloride | nih.gov |

| 4-(4-Phenoxyphenoxy)benzoic acid | Thionyl chloride, DMF | 4-(4-Phenoxyphenoxy)benzoyl chloride | orgsyn.org |

Synthesis of Hydrazide Derivatives

Hydrazide derivatives of benzoic acids are valuable intermediates, particularly in the synthesis of various heterocyclic compounds. The most direct method for the synthesis of benzohydrazides is the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303). researchgate.netmdpi.com For example, methyl benzoate (B1203000) reacts with hydrazine hydrate in ethanol (B145695) to form benzoic acid hydrazide. researchgate.net A more direct route from the carboxylic acid involves its conversion to the acyl chloride, which then reacts with hydrazine hydrate to yield the hydrazide. researchgate.net This two-step, one-pot approach has been used to prepare 4-(morpholin-4-yl)benzohydrazide from 4-(morpholin-4-yl)benzoic acid. researchgate.net A commercially available compound, this compound hydrazide, further confirms the feasibility of this transformation. google.com

| Starting Material | Reagents | Product | Reference(s) |

| Methyl benzoate | Hydrazine hydrate, Ethanol | Benzoic acid hydrazide | researchgate.net |

| 4-(Morpholin-4-yl)benzoic acid | 1. Thionyl chloride2. Hydrazine hydrate | 4-(Morpholin-4-yl)benzohydrazide | researchgate.net |

| Ethyl p-hydroxybenzoate | Hydrazine hydrate, Microwave | p-Hydroxybenzoic acid hydrazide | mdpi.com |

Formation of Related Heterocyclic Systems (e.g., oxadiazoles, triazoles, amides, esters)

The carboxylic acid and its derivatives, such as the acyl chloride and hydrazide, serve as excellent precursors for the synthesis of a variety of heterocyclic systems.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from benzoic acid hydrazides through cyclization reactions. A common method involves the reaction of an aryl hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). rsc.orgnih.gov For instance, aryl hydrazides react with β-benzoyl propionic acid in the presence of POCl₃ to form 1,3,4-oxadiazole (B1194373) derivatives. rsc.org Another approach involves the reaction of a hydrazide with carbon disulfide in a basic medium, followed by cyclization. rsc.org The synthesis of 1,3,4-oxadiazoles from 4-amino benzoic acid has also been reported, highlighting the versatility of substituted benzoic acids as starting materials. uobaghdad.edu.iqnih.govgoogle.com

Triazoles: 1,2,4-Triazoles are another important class of heterocycles that can be synthesized from benzoic acid derivatives. A common route involves the conversion of a benzoic acid to its hydrazide, which is then reacted with various reagents to form the triazole ring. researchgate.netnih.gov For example, benzoic acid hydrazide can be converted to potassium dithiocarbazinate, which upon cyclization with hydrazine hydrate, yields a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.net The synthesis of 1,2,4-triazole (B32235) derivatives linked to a benzoic acid moiety has been extensively studied. nih.govresearchgate.net

Amides and Esters: The formation of amides and esters from this compound can be achieved through standard synthetic protocols. Amides can be prepared by reacting the corresponding acyl chloride with an appropriate amine. For example, the amidation of benzoyl chloride with morpholine proceeds in high yield. matrixscientific.com Direct amidation of the carboxylic acid with an amine can also be achieved using coupling agents. Esters are typically synthesized by the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by reacting the acyl chloride with an alcohol. mdpi.com For example, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid has been converted to its corresponding esters by first forming the acid chloride with thionyl chloride, followed by reaction with various alcohols. uobaghdad.edu.iqresearchgate.net

| Derivative | Synthetic Precursor | Key Reagents | Product Class | Reference(s) |

| Oxadiazole | Benzoic acid hydrazide | POCl₃, Carboxylic acid | 1,3,4-Oxadiazole | rsc.orgnih.gov |

| Triazole | Benzoic acid hydrazide | CS₂, KOH, Hydrazine hydrate | 1,2,4-Triazole | researchgate.net |

| Amide | Acyl chloride or Carboxylic acid | Amine | Amide | matrixscientific.com |

| Ester | Carboxylic acid or Acyl chloride | Alcohol | Ester | uobaghdad.edu.iqmdpi.comresearchgate.net |

Salt Formation Reactions (e.g., with inorganic or organic bases)

As a carboxylic acid, this compound readily undergoes neutralization reactions with a variety of inorganic and organic bases to form the corresponding carboxylate salts. This acid-base reaction is a fundamental transformation, often employed to enhance the solubility of carboxylic acids in aqueous media or to facilitate purification. The general reaction involves the proton transfer from the carboxylic acid group (-COOH) to the base, resulting in the formation of a carboxylate anion and the conjugate acid of the base.

While specific studies detailing the salt formation of this compound are not extensively documented in publicly available literature, the principles can be inferred from standard chemical theory and documented procedures for analogous benzoic acid derivatives. researchgate.net The reaction typically proceeds by dissolving the benzoic acid derivative in a suitable solvent, such as water or an alcohol, and adding a stoichiometric amount of the desired base. researchgate.net The resulting salt can then be isolated, often by evaporation of the solvent or by precipitation.

A range of bases can be utilized for this purpose, each offering different properties to the resulting salt. Common bases used in the formation of salts with benzoic acid derivatives include alkali metal hydroxides, carbonates, and various amines. researchgate.netgoogle.com For instance, the synthesis of salts of 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid was successfully achieved using bases such as ammonium (B1175870) hydroxide, sodium hydroxide, potassium hydroxide, piperidine, and morpholine. researchgate.net Similarly, bases like sodium hydroxide and lithium hydroxide are used in reactions involving morpholinophenylamino-pyrimidin-yl-benzoic acid derivatives. chemicalbook.comuobaghdad.edu.iq

The choice of base is critical as it influences the physicochemical properties of the final salt, such as its crystallinity, stability, and solubility.

Table 1: Representative Bases for Salt Formation with Benzoic Acids This table is illustrative and based on common organic reactions and documented examples with similar compounds. researchgate.net

| Base Type | Example Base | Chemical Formula | Resulting Salt Type |

| Inorganic (Strong) | Sodium Hydroxide | NaOH | Sodium Carboxylate |

| Inorganic (Strong) | Potassium Hydroxide | KOH | Potassium Carboxylate |

| Inorganic (Weak) | Ammonium Hydroxide | NH₄OH | Ammonium Carboxylate |

| Organic (Primary Amine) | Methylamine | CH₃NH₂ | Methylammonium Carboxylate |

| Organic (Secondary Amine) | Diethylamine | (C₂H₅)₂NH | Diethylammonium Carboxylate |

| Organic (Heterocyclic) | Piperidine | C₅H₁₁N | Piperidinium Carboxylate |

| Organic (Heterocyclic) | Morpholine | C₄H₉NO | Morpholinium Carboxylate |

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles to the synthesis of complex organic molecules, including analogs of this compound, is a significant focus of modern chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. wjpmr.commdpi.com

Several green strategies have been successfully applied to the synthesis of benzoic acid derivatives and related heterocyclic structures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. wjpmr.com A notable example is the synthesis of 4-[(morpholin-4-yl)carbothioyl]benzoic acid, an analog of the target compound. This synthesis was achieved by irradiating a mixture of 4-formylbenzoic acid, morpholine, and sulfur with microwaves in the presence of a montmorillonite (B579905) K-10 clay catalyst. nih.gov This method avoids the use of more hazardous solvents and significantly reduces reaction time. nih.gov Similarly, microwave reactors have been employed in the one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid and various amines. researchgate.net

Use of Greener Solvents and Catalysts: A core tenet of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been used as a green reaction medium for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives from a benzoxazinone (B8607429) intermediate and corresponding amines. researchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled. The use of solid acid catalysts like montmorillonite K-10 clay also represents a green approach, as they can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov

Atom Economy and Domino Reactions: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is known as atom economy. Domino (or tandem) reactions are an effective strategy for improving atom economy by combining multiple reaction steps into a single operation without isolating intermediates. google.com This approach reduces solvent usage, energy consumption, and waste generation. The synthesis of morpholine benzoate compounds has been achieved using a palladium-catalyzed domino reaction, highlighting an efficient and resource-saving methodology. google.com

Use of Renewable Feedstocks: A long-term goal of green chemistry is to shift from petroleum-based feedstocks to renewable resources. mdpi.com Research has focused on producing key chemical building blocks, including benzoic acid derivatives, from biomass. rsc.org Lignin, a major component of plant biomass, can be broken down to produce various lignin-based benzoic acid derivatives (LBADs), which can then serve as sustainable starting materials for active pharmaceutical ingredients and other valuable chemicals. rsc.org Furthermore, strategies exist for the 100% biorenewable synthesis of terephthalic acid, a major commodity chemical, from precursors like methyl coumalate and methyl pyruvate, which can be derived from glucose fermentation. iastate.edu

Table 2: Application of Green Chemistry Principles in the Synthesis of Benzoic Acid Analogs

| Green Principle | Technique/Methodology | Example Application | Reference |

| Energy Efficiency | Microwave-Assisted Synthesis | Synthesis of 4-[(morpholin-4-yl)carbothioyl]benzoic acid | nih.gov |

| Safer Solvents/Catalysts | Use of Deep Eutectic Solvents (DES) | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones | researchgate.net |

| Waste Prevention | Domino (Tandem) Reactions | Palladium-catalyzed synthesis of morpholine benzoate compounds | google.com |

| Renewable Feedstocks | Lignin Valorization | Production of benzoic acid derivatives from lignin | rsc.org |

| Renewable Feedstocks | Biomass Conversion | Synthesis of terephthalic acid from glucose-derived precursors | iastate.edu |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Morpholin 4 Yl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Detailed ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for 4-methyl-3-morpholin-4-yl-benzoic acid, are not available in the reviewed literature. Such data would be essential to confirm the positions of protons on the aromatic ring and the morpholine (B109124) and methyl groups.

Specific ¹³C NMR data, which would identify all non-equivalent carbon atoms in this compound, has not been published. This analysis is fundamental for confirming the carbon skeleton of the molecule, including the carboxylic acid, aromatic, and morpholine ring carbons.

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry techniques are critical for determining the molecular weight and elemental composition of a compound.

While LC-MS is a common technique for the analysis of similar benzoic acid derivatives, specific LC-MS data, including retention times and mass-to-charge ratios (m/z) for this compound, could not be found. nih.gov This method would be suitable for confirming the molecular weight of the compound.

GC-MS is often used for the analysis of volatile or semi-volatile compounds. However, published GC-MS data for this compound, which typically requires derivatization to increase volatility, is not available in the scientific literature.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. No published HRMS data specifically for this compound was identified during the search.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational modes of its constituent parts: the carboxylic acid group, the substituted benzene (B151609) ring, and the morpholine moiety.

The most prominent feature in the IR spectrum of a carboxylic acid is the broad absorption band due to the O-H stretching vibration of the carboxyl group, which typically appears in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, leading to the formation of dimers. docbrown.info The C=O stretching vibration of the carboxyl group is expected to produce a strong, sharp peak around 1700-1680 cm⁻¹. researchgate.net

The aromatic nature of the compound will be evidenced by C-H stretching vibrations of the benzene ring, which are anticipated in the 3100-3000 cm⁻¹ region. The substitution pattern on the benzene ring gives rise to characteristic C=C stretching vibrations within the ring, typically observed in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ region.

The presence of the morpholine ring will be confirmed by several characteristic absorptions. The C-N stretching vibration of the tertiary amine within the morpholine ring is expected to appear in the 1250-1020 cm⁻¹ range. The C-O-C stretching of the ether linkage in the morpholine ring typically gives a strong absorption band between 1150 and 1085 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are expected to be observed around 2950-2850 cm⁻¹. researchgate.net

The methyl group attached to the benzene ring will show characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations are expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively, while bending vibrations typically occur around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 (strong) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Morpholine | C-N Stretch | 1250 - 1020 |

| Morpholine | C-O-C Stretch | 1150 - 1085 (strong) |

| Morpholine | CH₂ Stretch | 2950 - 2850 |

| Methyl Group | C-H Stretch | 2960, 2870 |

| Methyl Group | C-H Bend | 1450, 1375 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While direct crystallographic data for this compound is not available, analysis of closely related structures allows for a reliable prediction of its solid-state conformation.

It is highly probable that in the solid state, this compound molecules will form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. researchgate.net This is a common and energetically favorable arrangement for carboxylic acids in the crystalline phase. The O-H···O hydrogen bonds are expected to be strong and directional, playing a key role in the crystal packing.

The morpholine ring is anticipated to adopt a stable chair conformation. mdpi.com This conformation minimizes steric strain within the six-membered ring. The attachment of the morpholine ring to the benzoic acid moiety is expected to be at the nitrogen atom. The orientation of the morpholine ring relative to the plane of the benzene ring will be influenced by steric and electronic factors.

Table 2: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Unit Cell Contents (Z) | 2 or 4 |

| Key Structural Features | - Centrosymmetric dimers via O-H···O hydrogen bonds- Chair conformation of the morpholine ring- Non-planar molecular geometry |

| Intermolecular Interactions | - Strong O-H···O hydrogen bonds- Weaker C-H···O and C-H···π interactions |

Theoretical and Computational Chemistry Studies on 4 Methyl 3 Morpholin 4 Yl Benzoic Acid and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For the title compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, provide a detailed picture of its properties. actascientific.comresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure of a molecule. For 4-methyl-3-morpholin-4-yl-benzoic acid, this analysis reveals key structural parameters.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on analogs like 4-(carboxyamino)-benzoic acid and 4-[(morpholin-4-yl)carbothioyl]benzoic acid. Actual values would require specific calculation for the title compound.

| Parameter | Bond/Angle | Predicted Value | Reference Analog Data |

| Bond Length | C-C (in benzene (B151609) ring) | ~1.39 - 1.45 Å | In phenyl rings, C-C bond lengths range from 1.392 Å to 1.4543 Å. actascientific.com |

| Bond Length | C-O (carbonyl) | ~1.23 Å | The C=O bond distance is observed at 1.2354 Å. actascientific.com |

| Bond Length | C-O (hydroxyl) | ~1.36 Å | The C-O bond distance is observed at 1.3614 Å. actascientific.com |

| Bond Length | C-N (ring-morpholine) | ~1.38 Å | The C-N bond length is typically around 1.38 Å in similar structures. |

| Bond Angle | C-C-C (in benzene ring) | ~120° | Endocyclic C-C-C bond angles vary from 119.9° to 120°. actascientific.com |

| Dihedral Angle | C-C-N-C (Benzene-Morpholine) | Varies | The dihedral angle determines the orientation of the morpholine (B109124) ring relative to the benzene ring. |

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. actascientific.com

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. actascientific.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the morpholine moiety, which act as electron-donating groups. The LUMO is likely concentrated on the carboxylic acid group, an electron-withdrawing moiety. mdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and stability of the molecule. actascientific.com

Table 2: Predicted Global Reactivity Descriptors Note: Values are illustrative based on analogs like 4-(carboxyamino)-benzoic acid.

| Descriptor | Formula | Significance | Predicted Value |

| HOMO Energy (EHOMO) | - | Electron-donating ability | ~ -6.8 eV actascientific.com |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | ~ -1.8 eV actascientific.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | ~ 5.0 eV actascientific.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | ~ 6.8 eV actascientific.com |

| Electron Affinity (A) | -ELUMO | Ability to accept an electron | ~ 1.8 eV actascientific.com |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | ~ 2.5 eV actascientific.com |

| Global Softness (S) | 1 / (2η) | Measure of molecular reactivity | ~ 0.4 eV⁻¹ actascientific.com |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | ~ 4.3 eV actascientific.com |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | ~ 3.7 eV actascientific.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map uses a color scale to represent different potential values on the molecule's surface.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these sites are expected around the oxygen atoms of the carboxylic acid and the oxygen of the morpholine ring. actascientific.comresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack. Such regions would be found around the acidic hydrogen of the carboxyl group and the hydrogen atoms of the methyl group. actascientific.comresearchgate.net

Green Regions: Represent neutral or zero potential areas. nih.gov

The MEP map provides crucial information about where the molecule is most likely to interact with other chemical species, including biological receptors. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which all contribute to molecular stability. researchgate.net

For this compound, NBO analysis would likely reveal significant stabilizing interactions. These include the delocalization of electron density from the lone pairs of the morpholine nitrogen (LP(N)) and oxygen (LP(O)) atoms into the antibonding π* orbitals of the adjacent C-C bonds in the benzene ring. This charge transfer from the donor (lone pair) to the acceptor (antibonding orbital) stabilizes the molecule.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Note: This table illustrates the type of stabilizing interactions expected.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C-C)ring | High | n → π |

| LP (1) Omorpholine | σ (N-C) | Moderate | n → σ |

| LP (2) Ocarbonyl | π (C-C)ring | Moderate | n → π |

| σ (C-H)methyl | σ (C-C)ring | Low | σ → σ* |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide insights into the conformational flexibility and stability of a molecule in a dynamic environment, such as in a solvent or interacting with a biological target. mdpi.comnih.gov

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: Study the flexibility of the morpholine ring and the rotational barriers of the bonds connecting the substituents to the benzene ring.

Investigate Solvent Effects: Understand how the molecule interacts with water or other solvents, which is crucial for predicting its solubility and behavior in biological systems.

Simulate Ligand-Protein Binding: If the molecule is being investigated as a potential drug, MD simulations can model its interaction with a target protein. These simulations help to assess the stability of the binding pose predicted by molecular docking and calculate the binding free energy, providing a more accurate picture of the ligand's affinity for the protein. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

In the context of this compound and its analogs, a QSAR study would involve:

Dataset Compilation: Assembling a series of related morpholine-benzoic acid derivatives with measured biological activity (e.g., enzyme inhibition). nih.gov

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic descriptors from DFT (like HOMO/LUMO energies), steric descriptors, and hydrophobicity descriptors (like logP). researchgate.net

Model Generation: Using statistical methods to build a regression model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power.

A successful QSAR model can be used for ligand-based design. It allows researchers to predict the activity of novel, yet-to-be-synthesized compounds and to understand which structural features are most important for enhancing activity. researchgate.netnih.gov For example, a QSAR model might reveal that increasing hydrophobicity or the presence of a hydrogen bond donor at a specific position is crucial for the desired biological effect. nih.gov This knowledge guides the rational design of more potent and selective molecules.

Structure Activity Relationship Sar and Molecular Design Principles for 4 Methyl 3 Morpholin 4 Yl Benzoic Acid Derivatives

Impact of Substituent Variations on Biological Activity

The carboxylic acid group is a critical functional group in many benzoic acid derivatives, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions. nih.gov Its modification can profoundly impact a compound's activity, solubility, and metabolic stability.

One common modification strategy is the conversion of the carboxylic acid to an ester. For instance, the reaction of the corresponding acid chloride (formed by treating the carboxylic acid with thionyl chloride) with various alcohols or phenols yields a series of ester derivatives. researchgate.net This transformation can alter the compound's lipophilicity, potentially enhancing its ability to cross cell membranes. The biological activity of these esters is then dependent on their hydrolysis back to the active carboxylic acid form by esterases within the body, or on the ester moiety itself contributing to target binding.

Another approach involves replacing the carboxylic acid with other acidic functional groups or bioisosteres. For example, in the development of certain enzyme inhibitors, carboxylic acid-based derivatives act by anchoring to a zinc-bound water-hydroxide ion via hydrogen bonding or by directly binding to the catalytic zinc ion. nih.gov The specific geometry and acidity of this group are crucial for effective inhibition.

Furthermore, the carboxylic acid can be used as a handle to append larger functionalities. In the synthesis of novel antimicrobial agents, a carboxylic acid was converted into an N-acyl-α-amino acid, which then served as a precursor for 1,3-oxazol-5(4H)-one derivatives. mdpi.com These modifications dramatically changed the biological activity profile, with the N-acyl-α-amino acid and its corresponding oxazolone derivative showing activity against Gram-positive bacteria. mdpi.com

Table 1: Impact of Carboxylic Acid Moiety Modifications on Biological Activity

| Modification | Example Derivative Type | Potential Impact on Activity | Reference |

| Esterification | Alkyl or Aryl Esters | Acts as a prodrug, potentially improving cell permeability. Activity depends on in-vivo hydrolysis. | researchgate.net |

| Bioisosteric Replacement | Tetrazoles, Sulfonamides | Can improve metabolic stability and alter binding mode. | nih.gov |

| Amide Formation / Acylation | N-acyl-α-amino acids, Hydrazides | Introduces new interaction points and can lead to entirely different biological targets and activities. | mdpi.comresearchgate.net |

Modifications can also involve introducing substituents onto the morpholine (B109124) ring itself. This can alter the ring's conformation (e.g., from a stable chair form) or introduce new steric or electronic interactions that can either enhance or disrupt binding to a biological target.

Table 2: Effect of Morpholine Ring Variations on Biological Activity

| Variation | Example | Observed Effect | Reference |

| Ring Replacement | Piperazine (B1678402) instead of Morpholine | In some quinazoline (B50416) inhibitors, piperazine led to higher EGFR inhibitory activity. | mdpi.com |

| Ring Replacement | Piperidine instead of Morpholine | Led to less potent EGFR inhibitors in the same quinazoline series. | mdpi.com |

| Side Chain Elongation | Three-carbon linker to morpholine vs. two-carbon linker | Increased antiproliferative activity in certain quinazoline derivatives. | mdpi.com |

The substitution pattern on the central benzoic acid ring is a critical determinant of biological activity. Substituents influence the electronic properties of the ring and can serve as key contact points with a receptor. The position of the methyl group and the morpholine ring, as well as the introduction of additional substituents, can modulate a compound's efficacy and selectivity.

The substituents on a benzene (B151609) ring can be broadly classified as either activating or deactivating towards electrophilic aromatic substitution, which correlates with their electron-donating or electron-withdrawing nature. libretexts.orgmsu.edu

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an electron-donating group. It activates the aromatic ring, making it more electron-rich and thus more nucleophilic. msu.edu Its position influences the regioselectivity of further reactions and can provide important hydrophobic interactions within a binding pocket.

Morpholine Group: The nitrogen atom attached to the ring has a lone pair of electrons that can be donated into the aromatic system through resonance (p-π conjugation). libretexts.org This electron-donating effect is strong and typically directs further electrophilic substitution to the ortho and para positions relative to itself.

In the context of 4-methyl-3-morpholin-4-yl-benzoic acid, both the methyl and morpholine groups are activating. Their relative positions are crucial. The morpholine at position 3 and methyl at position 4 create a specific electronic and steric environment. Studies on other benzoic acid derivatives have shown that strong electron-donating groups attached to the benzene ring are an important feature for potent biological activity in certain contexts. The aromatic core itself is critical for establishing hydrophobic interactions with amino acid residues in the target protein.

Changing the position of the methyl group or adding other substituents (e.g., halogens, nitro groups, or other alkyl groups) would significantly alter the molecule's properties. For example, moving the methyl group to a different position would change the steric profile and could affect the preferred conformation of the morpholine ring. Adding electron-withdrawing groups, such as a nitro group, would deactivate the ring and could potentially alter the binding mode or introduce new polar interactions. libretexts.org

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a specific biological target. For derivatives of this compound, the flexibility arises primarily from the rotation around the single bonds connecting the morpholine ring to the benzene ring and the carboxylic acid group to the benzene ring.

A critical conformational feature of benzoic acid derivatives is the formation of dimers through hydrogen bonding between the carboxylic acid groups of two separate molecules. uky.edu This "acid-acid homosynthon" is a stable arrangement that can influence crystal packing and solubility. In a biological context, the ability of the carboxylic acid to form strong hydrogen bonds is fundamental to its interaction with polar amino acid residues (e.g., arginine, lysine, serine) in a binding site.

Design Strategies for Enhanced Specificity and Potency

The rational design of more effective analogues of this compound leverages the SAR and conformational insights discussed previously. The goal is to optimize interactions with the desired biological target while minimizing off-target effects.

Structure-Based Design: When the three-dimensional structure of the target protein is known, molecular modeling techniques can be employed to design ligands that fit precisely into the active site. This involves strategically positioning functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds) with specific amino acid residues. For example, a design strategy might ensure that the carboxylic acid group is positioned to interact with a key polar residue near a mutation site in a target protein.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For instance, the carboxylic acid could be replaced with a tetrazole ring to maintain an acidic character but potentially increase metabolic stability. Similarly, the morpholine ring could be replaced with other heterocycles to explore different spatial arrangements and hydrogen bonding patterns.

Scaffold Hopping and Derivatization: This involves keeping the core pharmacophore (the key features responsible for activity) intact while modifying the peripheral parts of the molecule. Based on the SAR, new derivatives can be synthesized by:

Adding various substituents to the aromatic ring to probe for additional beneficial interactions.

Modifying the linker between the core and a key functional group to optimize its orientation.

Merging the structural motifs of the scaffold with other known active moieties, such as combining a quinazoline scaffold with a hydroxamic acid moiety to create multi-target inhibitors. mdpi.com

By systematically applying these strategies, researchers can refine the structure of this compound to develop derivatives with enhanced therapeutic properties. The synthesis of a focused library of compounds followed by biological evaluation provides iterative feedback for this design-synthesize-test cycle. nih.govnih.gov

In Vitro Biological Activity and Mechanistic Investigations of 4 Methyl 3 Morpholin 4 Yl Benzoic Acid and Its Analogs

Enzyme Inhibition Mechanism Studies

The inhibitory potential of 4-methyl-3-morpholin-4-yl-benzoic acid and its related analogs has been explored across a range of enzymatic targets. These investigations are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

Inhibition of Phospholipases A2 and C

Phospholipases are critical enzymes involved in signal transduction and inflammation by hydrolyzing phospholipids.

Phospholipase C (PLC): Studies have investigated analogs of the target compound for their inhibitory effects on phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer. Research on a series of 2-morpholinobenzoic acid derivatives revealed that the morpholinyl nitrogen is essential for inhibitory activity against PC-PLC. nih.gov Structure-activity relationship studies showed that the substitution pattern on the benzoic acid ring is crucial for potency. A comparison between compounds with a 1-acyl-2-morpholino-5-N-benzyl arrangement and a 1-acyl-2-morpholino-4-N-benzyl arrangement demonstrated a decrease in inhibition when the relationship was changed from 2,5 to 2,4. nih.gov Specifically, for carboxylic acid-bearing compounds, changing the pattern resulted in a 3-fold decrease in inhibition. nih.gov

Inhibition of PC-PLCBC by Morpholinobenzoic Acid Analogs

| Compound Type | Substitution Pattern | Enzyme Activity (% of Vehicle) | Inhibition (%) |

|---|---|---|---|

| Carboxylic Acid Analog | 2,5-disubstituted | 10.7 ± 1.5 | 89.3% |

| Carboxylic Acid Analog | 2,4-disubstituted | 33.1 ± 5.7 | 66.9% |

| Hydroxamic Acid Analog | 2,5-disubstituted | 30.5 ± 7.3 | 69.5% |

| Hydroxamic Acid Analog | 2,4-disubstituted | 47.5 ± 0.8 | 52.5% |

Data sourced from a study on 2-morpholinobenzoic acid scaffolds. nih.gov

Phospholipase A2 (PLA2): PLA2 enzymes are also involved in inflammatory pathways. researchgate.net While various benzoic acid derivatives have been assessed for their ability to inhibit secretory PLA2, specific studies on this compound were not identified in the search results. researchgate.net The inhibition of a specific lysosomal isoform, PLA2G15, is associated with drug-induced phospholipidosis. nih.gov However, the inhibitory profile of the target compound against this isoform is not documented in the available literature.

Inhibition of Aminooxygenase and Dioxygenases

Based on the conducted search, no specific studies concerning the inhibitory effects of this compound or its close analogs on aminooxygenases or dioxygenases were found in the provided literature.

α-Glucosidase and α-Amylase Inhibition

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Their inhibition is a well-established therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. mdpi.combohrium.comscielo.br

α-Amylase Inhibition: Research into various benzoic acid derivatives has shown a structure-dependent inhibitory effect on α-amylase. A study analyzing 17 different phenolic acids identified 4-methylbenzoic acid, a structural component of the target molecule, as the weakest inhibitor among the tested compounds, with a half-maximal inhibitory concentration (IC50) of 52.35 ± 3.31 mM. mdpi.com This suggests that the 4-methylbenzoic acid moiety itself possesses some, albeit weak, intrinsic inhibitory activity against α-amylase. The inhibitory action of benzoic acid derivatives is thought to involve hydrogen bonding and hydrophobic interactions within the enzyme's active site. bohrium.commdpi.com

IC50 Values of Benzoic Acid Derivatives against α-Amylase

| Compound | IC50 (mM) |

|---|---|

| 2,3,4-trihydroxybenzoic acid | 17.30 ± 0.73 |

| 4-methylbenzoic acid | 52.35 ± 3.31 |

Data from a structure-activity relationship study. mdpi.com

α-Glucosidase Inhibition: The morpholine (B109124) moiety is present in various compounds designed as potential α-glucosidase inhibitors. For instance, novel series of morpholine-substituted benzimidazolium salts have been synthesized and screened for their α-glucosidase inhibitory potential. mdpi.com While direct data for this compound is not available, other complex benzoic acid derivatives have shown potent inhibition of both α-glucosidase and α-amylase, in some cases far exceeding the potency of the standard drug, acarbose. researchgate.net For example, a 4-{[2-({4-phenylpiperazin-1-yl}methyl)-4-oxoquinazolin-3(4H)-ylimino]methyl}benzoic acid derivative was found to be a highly potent inhibitor of both enzymes. researchgate.net This indicates that the benzoic acid scaffold, when appropriately functionalized, can be part of a powerful pharmacophore for α-glucosidase inhibition.

Protease and Esterase Inhibition

The provided search results indicate that benzoic acid and morpholine derivatives can interact with various proteases and esterases, though specific data for this compound is absent. For example, certain benzoic acid derivatives have been designed as inhibitors of influenza neuraminidase, a glycoside hydrolase enzyme essential for viral replication. nih.gov Additionally, studies on other benzoic acid derivatives have shown effects on the activity of enzymes like N-methyltransferase and glutathione (B108866) S-transferase. nih.gov While protease inhibitors are known to have anticarcinogenic effects, and some interact with a limited number of proteases, a direct link to the target compound could not be established from the literature search. nih.gov

Macromolecular Synthesis Inhibition Assays (e.g., DNA synthesis)

The inhibition of macromolecular synthesis, including DNA, RNA, and protein synthesis, is a mechanism of action for many antimicrobial and anticancer agents. The antibiotic Novobiocin, which contains a benzoic acid derivative as one of its three main components, is a potent inhibitor of bacterial DNA gyrase, an enzyme critical for DNA replication. wikipedia.org

Furthermore, studies have focused on inhibiting bacterial transcription by targeting the interaction between RNA polymerase (RNAP) and its sigma (σ) factor. A series of benzyl (B1604629) and benzoyl benzoic acid derivatives were developed as inhibitors of this interaction. nih.gov These compounds showed significant antimicrobial activity, with a representative compound demonstrating excellent activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.5 μg/mL. nih.gov

Antimicrobial Activity of Benzoyl Benzoic Acid Analogs against S. epidermidis

| Compound | Substituent on Benzoic Acid | MIC (μg/mL) |

|---|---|---|

| 8a | 5-H | >256 |

| 8b | 5-Cl | 4 |

| 8c | 5-Br | 2 |

| 8e | 5-CF3 | 0.5 |

| 8f | 5-NO2 | 2 |

| Vancomycin (Control) | N/A | 0.5 |

Data sourced from a study on bacterial transcription inhibitors. nih.gov

These findings suggest that the benzoic acid scaffold is a viable starting point for developing inhibitors of macromolecular synthesis, although no studies have specifically implicated this compound in this mechanism.

In Vitro Cellular Assays for Biological Response

In vitro assays are fundamental in pharmacological research, providing initial insights into the biological effects of a compound on cells in a controlled laboratory setting. These studies form the basis for understanding a compound's potential as a therapeutic agent.

While specific studies on the antimicrobial properties of this compound are not extensively detailed in the provided literature, research on its structural analogs—compounds containing morpholine and benzoic acid moieties—reveals significant antimicrobial potential.

Derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have been identified as potent agents against Gram-positive bacteria. mdpi.com The inclusion of a morpholine substituent in a series of pyrazole-based benzoic acid derivatives produced a highly potent molecule against various bacteria. nih.gov For instance, a tetrasubstituted aniline (B41778) derivative incorporating a morpholine group demonstrated broad-spectrum activity, inhibiting bacterial growth with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL. nih.gov In another study, analogs such as a 3-chloro-4-methyl derivative showed potent growth inhibition of Staphylococcus aureus strains with MIC values between 3.12–6.25 µg/mL. mdpi.com

Similarly, chalcones featuring a morpholine group have been evaluated for their antibacterial and antifungal activities. eurekaselect.com Compound B.21 from this class was identified as the most effective against Enterococcus faecalis, with an MIC of 0.6 mM. eurekaselect.com For antifungal activity, compound B.43 was most potent against Aspergillus niger and Candida albicans, showing an MIC of 2.04 mM. eurekaselect.com The research into valine-derived compounds also showed that certain 1,3-oxazole derivatives exhibited moderate activity against Gram-positive bacterial strains and C. albicans. mdpi.com

| Compound/Analog Class | Tested Organism | Activity (MIC) | Source |

|---|---|---|---|

| Tetrasubstituted aniline derivative with morpholine | Various Bacteria | 0.78 µg/mL | nih.gov |

| 3-chloro-4-methyl aniline benzoic acid derivative | Staphylococcus aureus | 3.12–6.25 µg/mL | mdpi.com |

| Morpholinoalkoxychalcone (Compound B.21) | Enterococcus faecalis | 0.6 mM | eurekaselect.com |

| Morpholinoalkoxychalcone (Compound B.43) | Aspergillus niger, Candida albicans | 2.04 mM | eurekaselect.com |

The anti-tumor potential of compounds structurally related to this compound has been an area of active investigation. Benzoic acid derivatives are recognized for their ability to slow cancer cell growth. nih.gov For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit the growth of colon cancer cells by inducing apoptosis. nih.gov Another analog, TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid), demonstrated an ability to inhibit the in vitro invasiveness of non-small cell lung cancer (NSCLC) cells at non-cytotoxic concentrations. nih.gov

Compounds incorporating a morpholine moiety have also shown significant anti-tumor effects. A series of 4-aniline quinazoline (B50416) derivatives with morpholine groups were synthesized and evaluated, with some compounds exhibiting potent cytotoxic activity against various cancer cell lines. researchgate.net Specifically, certain (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine derivatives have been identified as effective anti-tumor agents that induce apoptosis in human leukemia cells. mdpi.com These derivatives were found to impair mitochondrial potential and modulate the expression of genes involved in cell death pathways. mdpi.com

The fight against malaria, caused by the Plasmodium parasite, continually requires novel chemical entities. While direct antiplasmodial data for this compound is scarce, its structural components are found in compounds with known activity. The 4-aminoquinoline (B48711) core is a classic pharmacophore for antimalarial drugs like chloroquine. nih.gov Research into hybrids combining 4-aminoquinoline with other scaffolds, such as triazolopyrimidine, has yielded compounds with potent activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov Another study synthesized novel aminoquinolines by linking them to a piperazine (B1678402) scaffold, a heterocyclic amine related to morpholine, resulting in compounds with activity in the lower nanomolar range against P. falciparum. nih.gov These findings suggest that the core structures within this compound are relevant to the design of antiplasmodial agents.

Cytotoxicity assays measure a compound's ability to kill cancer cells, a key indicator of its potential as a chemotherapeutic agent. Analogs of this compound have been extensively tested against various cancer cell lines.

Benzoic acid derivatives have demonstrated notable cytotoxicity. For instance, 3,4-dihydroxybenzoic acid (DHBA) retarded the growth of HCT-116 and HCT-15 colon cancer cell lines by 50% to 60%. nih.gov In a study of novel quinazolinone and benzimidazole (B57391) derivatives, one compound showed a 70.74% inhibition of cell growth in the MCF-7 breast cancer cell line. researchgate.net

Compounds containing the morpholine heterocycle also exhibit potent cytotoxicity. A series of novel 4-[3-fluoro-4-(morpholin-4-yl)]phenyl-1H-1,2,3-triazole derivatives were screened, with several showing potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values comparable to the standard drug doxorubicin. researchgate.net Furthermore, certain organotin(IV) carboxylates derived from phenoxyacetic acid displayed dose-dependent cytotoxic effects against the A549 lung cancer cell line. scienceopen.com Triterpenoid derivatives incorporating an amino-substituted ring showed growth inhibitory (GI50) activity at submicromolar concentrations against a panel of 60 cancer cell lines, with some demonstrating selectivity towards leukemia and colon cancer cell lines. mdpi.com

| Compound/Analog Class | Cell Line | Endpoint (Value) | Source |

|---|---|---|---|

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116, HCT-15 (Colon) | 50-60% growth retardation | nih.gov |

| Quinazolinone-Benzimidazole derivative (E6) | MCF-7 (Breast) | 70.74% growth inhibition | researchgate.net |

| 4-[3-fluoro-4-(morpholin-4-yl)]phenyl-1,2,3-triazole derivatives | MCF-7 (Breast), HeLa (Cervical) | Potent cytotoxicity (IC50 values near doxorubicin) | researchgate.net |

| A-ring azepano-triterpenoid derivatives | 60-cell line panel | GI50 < 10 µM | mdpi.com |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | Leukemia/Lymphoma cells | GI50 = 0.4 - 8 µM | mdpi.com |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or DNA. nih.gov This method helps to elucidate the mechanism of action and guide the design of more potent and selective drugs.

Molecular docking studies on analogs of this compound have provided valuable insights into their potential biological targets and binding interactions.

Benzoic acid derivatives have been docked against histone deacetylases (HDACs), a class of enzymes implicated in cancer. nih.gov These studies screened derivatives for their ability to bind to the active site of HDAC, with molecules showing a stronger affinity than known inhibitors being prioritized for further testing. nih.gov Other docking studies of benzoic acid derivatives isolated from fungi predicted them to be putative binders of cathepsins B and L, enzymes involved in protein degradation. nih.gov One compound, 3-chloro-4-methoxybenzoic acid, showed the most potent interaction with both enzymes in silico, which correlated with strong activity in cell-based assays. nih.gov

For morpholine-containing compounds, docking studies have been used to explore interactions with various cancer-related targets. Dimorpholinoquinazoline derivatives were docked into the catalytic site of PI3K, a key kinase in cell signaling. mdpi.com These studies helped to understand the mechanism of interaction and identified key amino acid residues involved in binding. mdpi.com In another example, a novel 7-chloro-4-aminoquinoline-benzimidazole hybrid, compound 12d, was docked into the active site of the tyrosine-protein kinase c-Src. The model predicted a strong binding energy of -119.99 kcal/mol, stabilized by hydrogen bonds with the residues Glu310 and Asp404. mdpi.com Docking of organotin(IV) carboxylates showed an intercalation binding mode with DNA and interactions with the protein tubulin, suggesting multiple potential mechanisms for their cytotoxic effects. scienceopen.com

Identification of Key Amino Acid Residues in Binding Pockets

Mechanistic investigations into the in vitro biological activity of this compound and its analogs have been advanced through molecular modeling studies, particularly focusing on their interaction with target enzymes. For a series of 2-morpholinobenzoic acid derivatives, which are structural analogs, phosphatidylcholine-specific phospholipase C (PC-PLC) has been identified as a key target. Docking studies have elucidated the critical amino acid residues within the enzyme's binding pocket that are essential for inhibitor binding and subsequent biological activity.

The binding of these inhibitors is characterized by a network of interactions within the active site of PC-PLC. A pivotal interaction involves the carboxylic acid group of the benzoic acid scaffold, which forms attractive charge interactions with the three zinc ions (Zn²⁺) present in the catalytic site. nih.gov This coordination with the metal ions is a crucial anchoring point for the inhibitors.

Further stability of the ligand-receptor complex is achieved through interactions with residues in the choline (B1196258) binding pocket of the enzyme. nih.gov Key residues identified in these interactions include:

Glu4: This residue contributes to the binding through van der Waals forces. nih.gov

Asp55: Along with Glu146, this residue's interaction with the inhibitor is significant as it can block their function as a general acid/base, which is critical for the enzyme's catalytic mechanism. nih.gov

Tyr56: The morpholine oxygen of the inhibitor forms a hydrogen bond with this tyrosine residue, providing a specific and directional interaction. nih.gov

Phe66: This phenylalanine residue engages in multiple stabilizing interactions, including π-stacking with the central aromatic ring of the benzoic acid derivative and π-alkyl bonds with the morpholine group. nih.gov

The collective of these interactions underscores a multifaceted binding mode that is crucial for the inhibitory potential of this class of compounds. The most potent inhibitors are those that can effectively engage with these key residues, leading to a significant disruption of the enzyme's normal function.

| Interacting Residue/Component | Type of Interaction | Ligand Moiety Involved | Reference |

| Zn²⁺ ions (Active Site) | Charge-based, Metal Coordination | Carboxylic Acid | nih.gov |

| Glu4 | van der Waals | Not specified | nih.gov |

| Asp55 | Not specified (blocks acid/base function) | Not specified | nih.gov |

| Tyr56 | Hydrogen Bond | Morpholine Oxygen | nih.gov |

| Phe66 | π-stacking, π-alkyl bonds | Aromatic Ring, Morpholine Group | nih.gov |

Conformational Flexibilities within Ligand-Receptor Complexes

The conformational flexibility of both the ligand and the receptor is a critical determinant of the binding affinity and specificity of the this compound analogs. Studies on the 2-morpholinobenzoic acid series of PC-PLC inhibitors have revealed how structural modifications to the ligand are accommodated within the binding pocket, highlighting the dynamic nature of the ligand-receptor complex.

One of the key findings is that the substitution pattern on the central aromatic ring significantly influences the inhibitory activity, which is a direct reflection of the conformational adaptability of the binding site. For instance, a comparison between analogs with a 2,5-substitution pattern (between the morpholine and N-benzyl groups) and those with a 2,4-substitution pattern showed a notable difference in efficacy. The 2,4-substituted analogs exhibited a threefold decrease in inhibitory activity against PC-PLC compared to their 2,5-substituted counterparts. nih.gov This suggests that the precise positioning of the substituent groups is crucial for achieving an optimal conformational fit within the binding pocket, allowing for the key interactions with residues like Tyr56 and Phe66 to be maximized.

Furthermore, the nature of the heterocyclic ring attached to the benzoic acid core is a critical factor demonstrating the conformational selectivity of the receptor. When the morpholine ring was replaced with a tetrahydropyran (B127337) (THP) moiety, a significant loss of inhibitory activity was observed. nih.gov Specifically, the THP-containing carboxylic acid analog lost all inhibitory activity, while the corresponding hydroxamic acid analog showed a 2.5-fold decrease in potency. nih.gov This dramatic effect strongly indicates that the nitrogen atom within the morpholine ring is essential for a productive binding conformation, likely due to its specific hydrogen bonding interaction with Tyr56 and potentially other electronic contributions. The inability of the THP ring's oxygen to replicate this interaction underscores the conformational constraints of the binding pocket.

| Compound Series | Structural Feature | Impact on Inhibition | Inference on Conformational Flexibility | Reference |

| 2-Morpholinobenzoic Acids | 2,5-substitution vs. 2,4-substitution | 2,4-substitution leads to a 3-fold decrease in inhibition. | The receptor's binding pocket has a specific conformational preference for the spatial arrangement of substituents. | nih.gov |

| Morpholine vs. Tetrahydropyran Analogs | Replacement of morpholine with tetrahydropyran | Significant to complete loss of inhibitory activity. | The binding pocket is conformationally selective for the morpholine ring, with the nitrogen atom being a critical interaction point. | nih.gov |

| Potent PC-PLC Inhibitors | Not applicable | Induce displacement of active site water molecules. | The ligand-receptor complex is flexible, allowing for rearrangements of solvent molecules to achieve optimal binding. | nih.gov |

Analysis of Patent Literature and Academic Implications for 4 Methyl 3 Morpholin 4 Yl Benzoic Acid

Exploration of Patented Synthetic Routes and Intermediates Relevant to the Compound

The synthesis of 4-methyl-3-morpholin-4-yl-benzoic acid and its analogs is not explicitly detailed as a primary invention in many patents, but rather appears as a key intermediate in the construction of more complex molecules, particularly those with therapeutic potential. Analysis of patent literature reveals several strategic approaches to its synthesis, primarily revolving around the functionalization of a 4-methylbenzoic acid core.

A common strategy involves the nucleophilic aromatic substitution reaction where a leaving group at the 3-position of a 4-methylbenzoic acid derivative is displaced by morpholine (B109124). A plausible and widely applicable route starts from 3-amino-4-methylbenzoic acid. This starting material can be converted into various intermediates suitable for coupling with morpholine.

Another patented approach for similar structures involves the reaction of a halogenated benzoic acid with the desired amine. For instance, the synthesis of 4-(4-methylpiperazinomethyl)benzoic acid involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine (B1678402) google.com. Adapting this to the target compound, a synthetic route could plausibly start with a 3-halo-4-methylbenzoic acid ester, which is then subjected to a Buchwald-Hartwig or Ullmann-type coupling reaction with morpholine, followed by hydrolysis of the ester to yield the final carboxylic acid.

The table below outlines key intermediates and reaction types found in patent literature that are relevant to the synthesis of this compound.

| Starting Material | Key Intermediate | Reaction Type | Relevant Patent Analogy |

| 3-Amino-4-methylbenzoic acid | 3-Guanidino-4-methylbenzoic acid hydrochloride | Guanidine formation | CN101928277B google.com |

| 4-Methyl-3-nitrobenzoic acid | 3-Amino-4-methylbenzoic acid | Nitro group reduction | General knowledge |

| 3-Fluoro-4-methylbenzoic acid | Methyl 3-fluoro-4-methylbenzoate | Esterification | US 11,814,376 B2 googleapis.com |

| Methyl 3-fluoro-4-methylbenzoate | Methyl 4-methyl-3-morpholin-4-yl-benzoate | Nucleophilic Aromatic Substitution | General knowledge |

One patented synthesis for a related morpholine benzoate (B1203000) compound utilizes a palladium-catalyzed reaction involving 2-trifluoromethanesulfonyloxy methyl benzoate, morpholine methyl benzoate, and an olefin compound google.com. While the core structure is different, this highlights the use of advanced catalytic methods in constructing such molecules.

Identification of Novel Structural Scaffolds and Chemical Modifications from Patents

The true value of this compound in patent literature lies in its use as a versatile scaffold for generating diverse chemical entities with potential biological activity. The primary points of modification are the carboxylic acid group and the aromatic ring.

The carboxylic acid moiety is a common handle for creating libraries of compounds through amidation or esterification. This functional group can be converted to an acid chloride and subsequently reacted with a wide array of amines or alcohols to produce amides and esters, respectively. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

A notable example of scaffold modification is seen in research based on a similar 4-(morpholin-4-yl)-3-nitrobenzhydrazide structure. This compound was used as a substrate to create a series of novel semicarbazides, thiosemicarbazides, and hydrazones by reacting the hydrazide with various isocyanates, isothiocyanates, and benzaldehydes mdpi.com. This strategy demonstrates how the core morpholino-benzoic acid scaffold can be elaborated to explore new chemical space and identify compounds with specific biological activities, such as antimicrobial agents mdpi.com.